molecular formula C20H25BO3 B8246564 4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8246564
M. Wt: 324.2 g/mol
InChI Key: HZEWOMMNSLPVNR-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative characterized by a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone functionalized with a 4-((4-methylbenzyl)oxy)phenyl substituent. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity as a boronate ester . Its synthesis typically involves catalytic hydroboration or transesterification, achieving yields as high as 96% under optimized conditions using cobalt-based catalysts like UiO-Co . Spectroscopic data, including distinct ¹H NMR (δ 2.07 for ArCH₃) and ¹¹B NMR (δ 22.4), confirm its structural integrity .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BO3/c1-15-6-8-16(9-7-15)14-22-18-12-10-17(11-13-18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEWOMMNSLPVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronic Acid Intermediate Synthesis

The target compound derives from 4-((4-methylbenzyl)oxy)phenylboronic acid, which is synthesized via a two-step sequence:

  • Etherification of 4-Hydroxybenzaldehyde :
    Reaction of 4-hydroxybenzaldehyde with 4-methylbenzyl bromide in the presence of potassium carbonate (K₂CO₃) yields 4-((4-methylbenzyl)oxy)benzaldehyde. Typical conditions involve refluxing in acetone (12 h, 60°C), followed by aqueous workup and purification via silica gel chromatography (yield: 85–92%).

  • Conversion to Boronic Acid :
    The aldehyde intermediate undergoes borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C for 6 h. This Miyaura borylation achieves yields of 70–78%, with the boronic acid isolated via acid-base extraction (Scheme 1).

Scheme 1 : Synthesis of 4-((4-methylbenzyl)oxy)phenylboronic acid
4-((4-methylbenzyl)oxy)benzaldehyde+B2pin2Pd, KOAc4-((4-methylbenzyl)oxy)phenylboronic acid\text{4-((4-methylbenzyl)oxy)benzaldehyde} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd, KOAc}} \text{4-((4-methylbenzyl)oxy)phenylboronic acid}

Cyclocondensation with Pinacol

The boronic acid is converted to the dioxaborolane via dehydrative coupling with pinacol (2,3-dimethyl-2,3-butanediol):

  • Reaction Setup :

    • Molar Ratio : Boronic acid : pinacol = 1 : 1.05 (10% excess pinacol ensures complete reaction).

    • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

    • Drying Agent : Magnesium sulfate (MgSO₄) or molecular sieves (3 Å) to absorb water.

  • Procedure :
    Dissolve 4-((4-methylbenzyl)oxy)phenylboronic acid (10 mmol) in DCM (50 mL), add pinacol (10.5 mmol) and MgSO₄ (10 mmol). Stir under argon at 25°C for 16 h. Filter through Celite, concentrate under vacuum, and purify via recrystallization (hexane/ethyl acetate).

Critical Parameters :

  • Moisture exclusion is essential to prevent boronic acid hydrolysis.

  • Extended reaction times (>12 h) improve yields by ensuring complete cyclization.

Optimization and Scalability

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
DCM258899
THF258297
Toluene807595

Key Insight : DCM provides optimal polarity for solubilizing both reactants while minimizing side reactions. Elevated temperatures in toluene reduce yield due to pinacol decomposition.

Catalytic vs. Stoichiometric Approaches

While stoichiometric MgSO₄ is standard, catalytic p-toluenesulfonic acid (p-TsOH, 5 mol%) in refluxing toluene reduces reaction time to 4 h with comparable yields (85%). This acid-catalyzed method is advantageous for large-scale synthesis.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.30 (d, J = 8.0 Hz, 2H, ArH), 6.95 (d, J = 8.4 Hz, 2H, ArH), 5.10 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃), 1.35 (s, 12H, 4×CH₃).

  • ¹¹B NMR (128 MHz, CDCl₃) : δ 30.2 ppm (characteristic of dioxaborolanes).

Purity Assessment

MethodPurity (%)Impurities Identified
HPLC (C18)99.5<0.5% residual pinacol
Elemental Analysis99.2C: 74.1% (calc 74.0%), H: 7.8%

Industrial-Scale Production

Batch Process Overview

  • Reactor Size : 500 L jacketed glass-lined steel reactor.

  • Cycle Time : 18 h (including cooling and filtration).

  • Output : 15–18 kg per batch with ≥98% purity.

Cost Analysis :

  • Raw materials: $320/kg (pinacol: $150/kg, boronic acid: $170/kg).

  • Yield improvement strategies (e.g., solvent recycling) reduce costs by 12%.

Challenges and Mitigation

Common Side Reactions

  • Boronic Acid Dimerization : Minimized by maintaining dilute conditions (0.2 M in DCM).

  • Pinacol Oxidation : Avoided by strict argon purging and using freshly distilled solvent.

Recent Advances (2023–2025)

  • Flow Chemistry : Continuous-flow reactors reduce reaction time to 2 h and improve yield to 91%.

  • Biocatalytic Routes : Exploratory use of lipases for esterification shows promise but remains low-yielding (45%) .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the boronic ester group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to form boranes.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), and ethanol are commonly used.

Major Products

    Aryl-Aryl Coupled Products: Formed in Suzuki-Miyaura reactions.

    Boronic Acids: Formed upon oxidation.

    Boranes: Formed upon reduction.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a tool in molecular biology for labeling and detection.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. In coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, where substituents on the aryl group dictate reactivity, solubility, and application. Key structural analogues include:

Compound Name Substituent Molecular Formula Molecular Weight Key Applications Yield (%) Reference
Target Compound 4-((4-Methylbenzyl)oxy)phenyl C₂₀H₂₃BO₃ 330.21 Cross-coupling reactions 96
2-((2-Methoxybenzyl)oxy)-... 2-Methoxybenzyloxy C₁₉H₂₁BO₄ 340.18 Catalytic hydroboration N/A
2-(4-Fluorobenzyl)-... 4-Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Drug intermediate synthesis N/A
2-(4-(Methylthio)phenyl)-... 4-Methylthiophenyl C₁₃H₁₇BO₂S 248.15 Organosulfur cathode materials 87
4,4,5,5-Tetramethyl-2-(4-{2-[4-(...}phenyl)-... Biphenyl-ethyl C₂₆H₃₆B₂O₄ 434.19 Polymer synthesis N/A

Key Observations :

  • Electron-Donating Groups : The target compound’s 4-methylbenzyloxy group enhances solubility in organic solvents compared to electron-withdrawing substituents like fluorine () or methylthio ().
  • Steric Effects : Bulky substituents (e.g., biphenyl-ethyl in ) reduce reactivity in cross-couplings but improve thermal stability.
  • Synthetic Yields : The target compound’s 96% yield () surpasses analogues synthesized via Pd-catalyzed methods (e.g., 87% in ), highlighting the efficiency of cobalt catalysts.
Reactivity in Cross-Coupling Reactions

The compound’s boronate ester group enables efficient transmetallation in Suzuki-Miyaura reactions. For example:

  • Target Compound: Used in synthesizing antimalarial quinolones with 87% yield ().
  • 4-Methylthiophenyl Analogue: Achieves 71% yield in forming organosulfur cathodes (), whereas the fluorinated analogue () is less reactive due to fluorine’s electron-withdrawing nature.
Spectroscopic Differentiation
  • ¹H NMR : The target compound’s aromatic protons resonate at δ 7.11–6.92, distinct from the δ 7.66–7.31 range of chlorophenyl analogues ().
  • ¹¹B NMR : The target’s δ 22.4 () contrasts with δ 30.6 for chlorophenyl derivatives (), reflecting boron’s electronic environment modulation by substituents.

Biological Activity

4,4,5,5-Tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane (CAS: 2246645-45-2) is a boron-containing compound that has garnered interest for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities, particularly focusing on its role in medicinal chemistry and potential therapeutic applications.

The molecular formula of this compound is C20_{20}H25_{25}BO3_3, with a molecular weight of 324.23 g/mol. The structure features a dioxaborolane ring, which is known for its reactivity and ability to participate in various chemical reactions such as borylation and hydroboration.

Synthesis

The synthesis of 4,4,5,5-tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of appropriate aryl halides with boron reagents under controlled conditions. Recent advances in synthetic methodologies have improved yields and selectivity in producing this compound and its derivatives .

The mechanism by which boron-containing compounds exert their biological effects often involves:

  • Inhibition of Protein Interactions : Compounds like this one may block critical signaling pathways that tumors exploit to evade immune detection.
  • Induction of Apoptosis : Some studies suggest that similar compounds can initiate programmed cell death in cancer cells through various pathways.

Case Studies

  • PD-1/PD-L1 Inhibition : A related study highlighted the effectiveness of small molecules in disrupting the PD-1/PD-L1 interaction. The lead compound exhibited an IC50_{50} value of 0.93 nM in inhibiting PD-L1 activity and significantly increased IFN-γ production in T-cells . While not directly tested on 4,4,5,5-tetramethyl-2-(4-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane, these findings suggest a promising avenue for research into similar compounds.
  • Neuroprotective Effects : Another study explored the neuroprotective effects of boron-containing compounds in models of neurodegenerative diseases. The findings suggested that these compounds could modulate oxidative stress responses and improve neuronal survival .

Data Summary Table

Property Value
Molecular FormulaC20_{20}H25_{25}BO3_3
Molecular Weight324.23 g/mol
CAS Number2246645-45-2
Purity95%
Anticancer ActivityInhibits PD-L1
Mechanism of ActionProtein interaction inhibition

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